(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

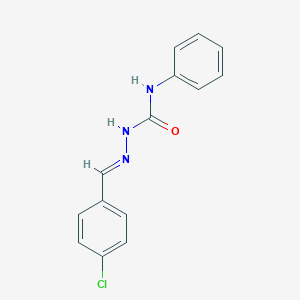

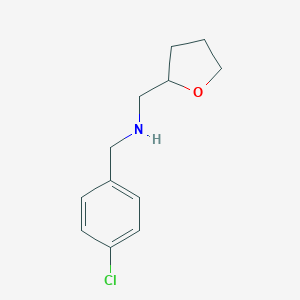

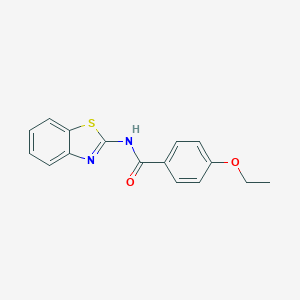

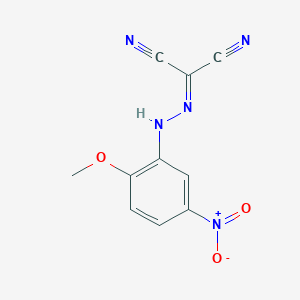

The compound “(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is an organic compound consisting of a benzyl group with a chlorine substituent, linked to a tetrahydrofuran ring via a methylene bridge, and further connected to an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the typical characteristics of its constituent groups. The benzyl group would contribute aromaticity, the chlorine atom would be a potential site for nucleophilic aromatic substitution, the tetrahydrofuran ring would introduce ether and cyclic characteristics, and the amine group would provide basicity and the potential for hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzyl group, the chlorine substituent, the tetrahydrofuran ring, and the amine group. The chlorine could potentially undergo nucleophilic aromatic substitution . The amine group could engage in reactions typical of amines, such as acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzyl group, the polar amine group, and the ether group in the tetrahydrofuran ring would likely make this compound relatively polar .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine has been determined through X-ray crystallography. This technique allows researchers to understand the three-dimensional arrangement of atoms within a molecule, which is crucial for predicting reactivity and interaction with biological targets .

Synthesis of Stable Esters

Compounds like 4-Chlorobenzyl alcohol , which share a part of the structure with our compound of interest, are used to protect carboxyl groups as their esters. These esters are more stable to acid than the corresponding benzyl esters, making them useful in various synthetic pathways .

Solvent Applications

The benzyl component of N-(4-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine suggests potential use as a solvent in paint strippers and waterborne coatings. Its ability to dissolve certain materials makes it valuable in industrial applications .

Curing Agent in Polymer Chemistry

The structural features of N-(4-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine indicate potential use as a curing agent in polymer chemistry. Curing agents help in cross-linking polymer chains to enhance material properties such as durability and resistance to chemicals .

Cosmetics and Preservatives

The benzyl component is often used in cosmetics and preservatives. The compound’s stability and solubility properties could make it suitable for use in cosmetic formulations, enhancing product shelf-life and performance .

Flavoring and Fragrance Agents

Chemical compounds with benzyl groups are commonly used as flavoring and fragrance agents due to their stability and aromatic propertiesN-(4-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine could be explored for its potential in enhancing flavors and fragrances in various consumer products .

Zeeman Quadrupole Spectroscopy

The related compound 4-chlorobenzyl chloride has been studied using Zeeman quadrupole spectroscopy to gain structural information. This technique could be applied to N-(4-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine to study its electronic and molecular structure .

Mechanism of Action

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLUZQHCUUASSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390089 |

Source

|

| Record name | (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

CAS RN |

351436-78-7 |

Source

|

| Record name | N-[(4-Chlorophenyl)methyl]tetrahydro-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351436-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)

![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)

![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)